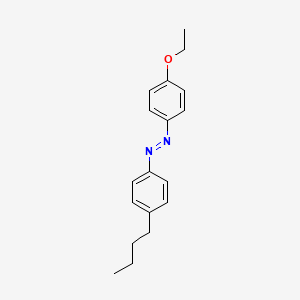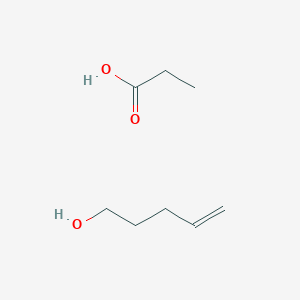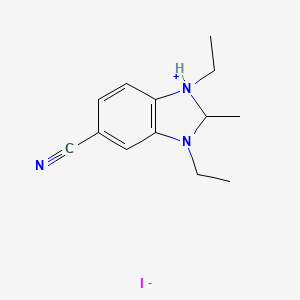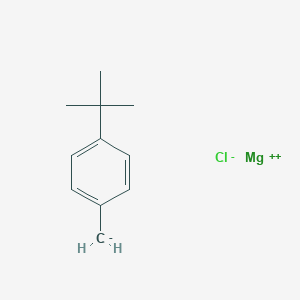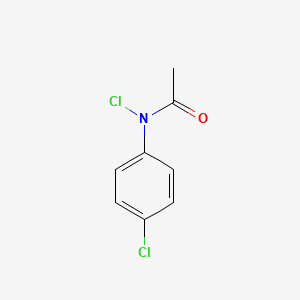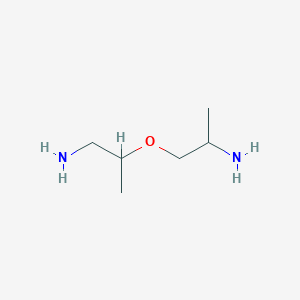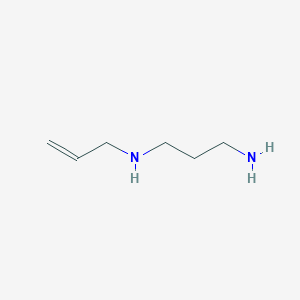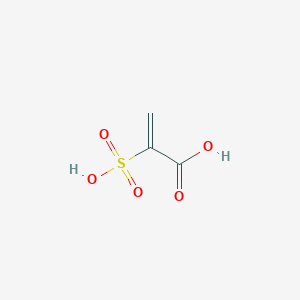![molecular formula C10H19NO2 B14686785 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol CAS No. 36827-79-9](/img/structure/B14686785.png)
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a diethylamino group attached to a butynyl chain, which is further connected to an ethan-1-ol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol typically involves the reaction of 4-(diethylamino)but-2-yn-1-ol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to meet the demand for the compound in various applications. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its activity, influencing its binding to receptors or enzymes. The compound may modulate biological pathways by affecting the function of proteins or other biomolecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Diethylamino)but-2-yn-1-ol
- 2-(Dimethylamino)ethan-1-ol
- 2-{[4-(Dimethylamino)but-2-yn-1-yl]oxy}ethan-1-ol
Uniqueness
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
36827-79-9 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-[4-(diethylamino)but-2-ynoxy]ethanol |
InChI |
InChI=1S/C10H19NO2/c1-3-11(4-2)7-5-6-9-13-10-8-12/h12H,3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
YLVRUZUELJQVPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



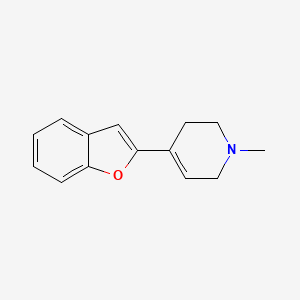
![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)
